2-Chloro-1-(6-(hydroxymethyl)indolin-1-yl)ethan-1-one
Overview
Description
2-Chloro-1-(6-(hydroxymethyl)indolin-1-yl)ethan-1-one is a useful research compound. Its molecular formula is C11H12ClNO2 and its molecular weight is 225.67 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound contains an indole nucleus, which is a common structure in many bioactive compounds . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets.
Mode of Action
Indole derivatives are known to interact with their targets in various ways, often leading to changes in cellular processes .
Biochemical Pathways
Without specific information on the compound’s targets and mode of action, it’s difficult to determine the exact biochemical pathways it affects. Indole derivatives are known to affect a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Given the wide range of biological activities of indole derivatives , it’s possible that this compound could have diverse effects at the molecular and cellular level.
Biochemical Analysis
Biochemical Properties
2-Chloro-1-(6-(hydroxymethyl)indolin-1-yl)ethan-1-one plays a significant role in biochemical reactions due to its reactive functional groups. It interacts with various enzymes, proteins, and other biomolecules. For instance, it may act as a substrate or inhibitor for certain enzymes, affecting their activity. The hydroxymethyl group can form hydrogen bonds with amino acid residues in proteins, potentially altering their conformation and function. Additionally, the chloro group can participate in nucleophilic substitution reactions, further influencing biochemical pathways .
Cellular Effects
This compound has been observed to affect various types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate the activity of kinases and phosphatases, leading to changes in phosphorylation states of key signaling proteins. This can result in altered gene expression patterns and metabolic fluxes within the cell .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. It can bind to specific sites on enzymes, either inhibiting or activating their activity. This binding can induce conformational changes in the enzyme, affecting its catalytic efficiency. Additionally, the compound may interact with DNA or RNA, influencing gene expression by modulating transcription or translation processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Over time, it may degrade into other products, which could have different biochemical activities. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may have minimal or beneficial effects, while higher doses could lead to toxic or adverse effects. Threshold effects have been observed, where a certain dosage is required to elicit a significant biochemical response. Toxicity studies have shown that very high doses can cause cellular damage and disrupt normal physiological functions .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites. These interactions can affect metabolic flux and the levels of certain metabolites within the cell. The compound may also influence the activity of key metabolic enzymes, altering the overall metabolic profile of the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. Once inside the cell, it can localize to specific compartments or organelles, where it exerts its biochemical effects. The compound’s distribution can affect its overall activity and function within the cell .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it could localize to the nucleus, where it interacts with DNA and influences gene expression. Alternatively, it may be found in the cytoplasm or other organelles, where it participates in various biochemical processes .
Properties
IUPAC Name |
2-chloro-1-[6-(hydroxymethyl)-2,3-dihydroindol-1-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO2/c12-6-11(15)13-4-3-9-2-1-8(7-14)5-10(9)13/h1-2,5,14H,3-4,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNBWJEBLEICBLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=CC(=C2)CO)C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.